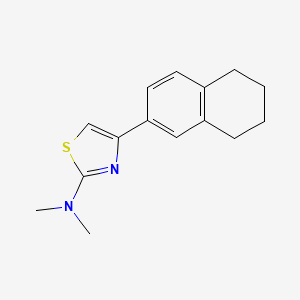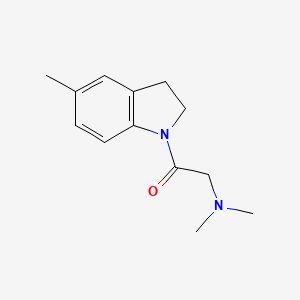![molecular formula C15H20N2O3 B7637273 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid, also known as PPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPBA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as aspirin and ibuprofen.
作用机制
The mechanism of action of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid is similar to other NSAIDs and involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has been shown to have several biochemical and physiological effects in various disease conditions. In arthritis, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces inflammation and joint damage by inhibiting the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha. In fever, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces body temperature by inhibiting the production of prostaglandins in the hypothalamus. In pain, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces pain perception by inhibiting the production of prostaglandins in the spinal cord and peripheral tissues.
实验室实验的优点和局限性
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has several advantages for lab experiments, including its well-characterized chemical structure, ease of synthesis, and availability. However, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
Future research on 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid should focus on its potential therapeutic applications in various disease conditions, including arthritis, fever, and pain. Further studies are needed to determine the safety and efficacy of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid in humans, as well as its potential side effects and drug interactions. Additionally, future research should explore the potential of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid as a lead compound for the development of new NSAIDs with improved safety and efficacy profiles.
合成方法
The synthesis of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with propylamine to form 4-(propylamino)benzoic acid. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form the final product, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid.
科学研究应用
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has been studied extensively for its potential therapeutic applications in various disease conditions. Several studies have shown that 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid exhibits anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of conditions such as arthritis, fever, and pain.
属性
IUPAC Name |
3-[(1-propylpyrrolidine-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-8-17-9-4-7-13(17)14(18)16-12-6-3-5-11(10-12)15(19)20/h3,5-6,10,13H,2,4,7-9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQJVHHEVXFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7637210.png)

![4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)



![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)